Product packaging for Silicon-28(Cat. No.:)

Silicon-28

カタログ番号: B1257143
分子量: 27.976927 g/mol
InChIキー: XUIMIQQOPSSXEZ-IGMARMGPSA-N
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説明

Silicon-28 is a stable, non-radioactive isotope of silicon that is critical for advancing quantum technologies and next-generation semiconductors . Naturally occurring silicon contains a mixture of isotopes, including about 5% silicon-29, which has a nuclear spin that acts as a source of magnetic noise and disrupts quantum coherence . Our product is isotopically enriched to exceed 99.99% purity in this compound , effectively creating a magnetically "silent" environment that protects the delicate quantum states of electron spins used as qubits . This ultra-pure this compound substrate can extend qubit coherence times from microseconds to over one second, enabling a million-fold increase in the number of possible quantum operations and making practical quantum error correction achievable . Beyond quantum computing, this compound's exceptional properties offer significant advantages in conventional semiconductor applications. Its superior thermal conductivity— 150 W/m·K versus 130 W/m·K for natural silicon —allows for more efficient heat dissipation in high-power electronics . This enables the development of smaller, faster, and cooler-running chips, which are vital for advancing artificial intelligence, electric vehicle inverters, and data center efficiency . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si B1257143 Silicon-28

特性

分子式

Si

分子量

27.976927 g/mol

IUPAC名

silicon-28

InChI

InChI=1S/Si/i1+0

InChIキー

XUIMIQQOPSSXEZ-IGMARMGPSA-N

SMILES

[Si]

異性体SMILES

[28Si]

正規SMILES

[Si]

同義語

Silicon
Silicon 28
Silicon-28

製品の起源

United States

Theoretical Frameworks and Nuclear Structure of Silicon 28

Quantum Mechanical Models for Isotopic Nuclei

The behavior of nucleons within an atomic nucleus is governed by the laws of quantum mechanics. Unlike the classical picture of distinct particles with well-defined positions and momenta, quantum mechanics describes nucleons in terms of wave functions and probability distributions. solubilityofthings.com Several models have been developed to approximate the complex many-body problem of the nucleus.

One of the most successful is the nuclear shell model , which, analogous to the atomic shell model for electrons, posits that nucleons occupy discrete energy levels or shells. wikipedia.orglibretexts.org Nuclei with completely filled proton and neutron shells exhibit exceptional stability, and the numbers of nucleons that correspond to filled shells are known as "magic numbers." soton.ac.uksjsu.edu For Silicon-28, with 14 protons and 14 neutrons, these numbers are not magic, suggesting a departure from a simple spherical shape and a more complex structure. arxiv.org

The interactions between nucleons are modeled using potentials that account for the strong nuclear force, which binds the nucleus together, and the electrostatic repulsion between protons. These models often involve sophisticated computational techniques to solve the Schrödinger equation for the many-nucleon system.

Shell Model Calculations for this compound Nuclear Structure

Shell model calculations are instrumental in understanding the detailed nuclear structure of this compound. These calculations solve the nuclear many-body problem within a chosen model space and with an effective nucleon-nucleon interaction. researchgate.net

Experimental evidence and theoretical calculations indicate that the this compound nucleus exhibits a phenomenon known as shape coexistence , where different configurations of nucleons give rise to distinct nuclear shapes at similar energies. ub.eduus.es Shell-model studies have been crucial in exploring these shapes.

Oblate Shape: The ground state of ²⁸Si is experimentally determined to have an oblate (flattened) rotational band. arxiv.orgub.edu Shell-model calculations using standard interactions like the USDB (Universal sd-shell interaction B) within the sd shell model space can successfully describe this oblate ground-state band. arxiv.orgub.edu A negative intrinsic quadrupole moment is indicative of an oblate shape. arxiv.org

Prolate Shape: In addition to the oblate ground state, an excited prolate (elongated) rotational band has been experimentally observed at an excitation energy of approximately 6.5 MeV. ub.edu Reproducing this prolate band within the sd shell has proven more challenging for standard shell-model interactions. arxiv.orgarxiv.org Some studies suggest that modifying the interaction by reducing the energy of the 0d₃/₂ orbital is necessary to accurately describe the prolate structure. arxiv.orgub.edu A positive intrinsic quadrupole moment signifies a prolate shape. arxiv.orgus.es

Superdeformed Shapes: Theoretical investigations have also explored the possibility of superdeformed structures in ²⁸Si, which are highly elongated shapes. ub.edu Calculations that extend the model space to include the pf shell (sdpf space) suggest that superdeformed structures might appear at higher excitation energies, around 18-20 MeV. arxiv.orgarxiv.org However, recent experimental searches have not yet confirmed the existence of such a superdeformed band. ub.edu

The following table summarizes the key characteristics of the different shapes observed and predicted in this compound.

ShapeDescriptionExperimental EvidenceTheoretical Description
Oblate Flattened, like a doorknobGround-state rotational bandWell-described by standard USDB interaction in the sd shell. arxiv.orgub.edu
Prolate Elongated, like a footballExcited rotational band at ~6.5 MeV. ub.eduRequires modification of the sd shell interaction to reproduce. arxiv.orgub.edu
Superdeformed Highly elongatedNot yet experimentally confirmed. ub.eduPredicted to appear at 18-20 MeV in sdpf shell calculations. arxiv.org

Shell-model calculations also provide predictions for the energy levels of the nucleus and the probabilities of electromagnetic transitions between these levels. The energies of the states within the rotational bands and the rates of gamma decay between them are key observables used to validate the theoretical models. aps.org For instance, the widths of arrows in diagrams of nuclear band structures often indicate the B(E2) transition strength between states. us.es

Recent studies have focused on providing accurate atomic data, including transition probabilities for both neutral and singly ionized silicon. arxiv.orgaanda.orgaanda.org These data are crucial for various applications, including astrophysical studies of silicon abundance. arxiv.org While some theoretical calculations show good agreement with experimental measurements, discrepancies can highlight areas where the nuclear models need refinement. arxiv.orgaanda.org

Theoretical Predictions for Spin Coherence in this compound Systems

The spin of the nucleus, arising from the intrinsic spins of its protons and neutrons, is a quantum mechanical property that can be harnessed in various quantum technologies. This compound, with its spin-zero nucleus, provides an ideal "semiconductor vacuum" for hosting spin qubits, as it minimizes magnetic noise that can lead to decoherence. arxiv.org

Theoretical predictions and experimental measurements have shown that the coherence times of electron and nuclear spins of donor atoms, such as phosphorus-31, embedded in isotopically purified ²⁸Si can be exceptionally long. arxiv.orgarxiv.org Coherence time (T₂) is a measure of how long a quantum superposition can be maintained.

Electron Spin Coherence: In isotopically purified ²⁸Si, electron spin coherence times can be significantly extended compared to natural silicon, which contains about 4.7% of the magnetic ²⁹Si isotope. arxiv.org

Nuclear Spin Coherence: Even more remarkably, the nuclear spins of ionized donors in ²⁸Si have been shown to exhibit extremely long coherence times, with a room temperature coherence time of over 39 minutes and a cryogenic coherence time of 3 hours having been observed. arxiv.org

These long coherence times are a direct consequence of the non-magnetic nature of the ²⁸Si host lattice, which reduces the decoherence channels for the embedded spin qubit. aps.org

Bound-State Quantum Electrodynamics (QED) Tests with Highly Charged Silicon Ions

Quantum electrodynamics (QED) is the theory that describes the interaction of light and matter with remarkable precision. springernature.com Highly charged ions, where many electrons have been stripped away from an atom, provide a unique laboratory for testing QED in the presence of extremely strong electromagnetic fields. arxiv.orgarxiv.org

In highly charged ions, the remaining electrons are bound very tightly to the nucleus, and their properties are sensitive to QED effects such as the Lamb shift and vacuum polarization. springernature.com By precisely measuring the transition energies between different electronic states in these ions and comparing them with theoretical predictions from bound-state QED calculations, physicists can perform stringent tests of the theory. arxiv.orgscite.ai

While many of these tests have focused on very heavy ions, highly charged silicon ions also offer a valuable system for such studies. cern.ch The theoretical calculations for these ions are very precise, and experimental measurements of their transition energies can provide important validation of our understanding of QED in strong fields.

Isotopic Engineering and Advanced Material Synthesis of Silicon 28

Growth of Ultra-High Purity Silicon-28 Single Crystals

The fabrication of advanced semiconductor devices and quantum systems necessitates silicon crystals with exceptionally high isotopic purity and minimal defects. Achieving this level of material quality for 28Si involves specialized growth and purification techniques.

Float Zone Purification Techniques for Enriched Silicon Boules

The Float Zone (FZ) method is a cornerstone technique for producing ultra-high purity silicon single crystals, particularly advantageous for isotopically enriched silicon due to its crucible-less nature wikipedia.org. In this process, a polycrystalline rod of ultrapure electronic-grade silicon is passed through a radio-frequency (RF) heating coil, which creates a localized molten zone. A seed crystal is used to initiate the growth of a monocrystalline ingot.

A key advantage of the FZ method is its effectiveness in removing impurities. Most impurities are more soluble in the molten silicon than in the solidifying crystal, causing them to segregate into the molten zone and be carried away towards the end of the crystal. This procedure, often repeated multiple times, significantly reduces impurity concentrations, especially light impurities like carbon (C) and oxygen (O), which are typically much lower in FZ silicon compared to Czochralski (CZ) silicon. The absence of a crucible prevents oxygen contamination that can occur when molten silicon is in contact with a quartz crucible in the CZ method.

For isotopically enriched 28Si, FZ growth has been successfully employed to produce high-purity, undoped single crystals. For instance, the Leibniz-Institut für Kristallzüchtung (IKZ) has grown structurally perfect 28Si crystals with enrichment up to 99.9995% using the FZ method, which were crucial for the redefinition of the kilogram based on the Planck constant. While challenges exist, such as the difficulty in removing impurities like boron (with a segregation coefficient of 0.8) wikipedia.org, FZ purification remains vital for achieving the high purity levels required for demanding applications.

Epitaxial Growth of this compound Layers for Device Fabrication

Epitaxial growth is a critical technique for fabricating thin layers of crystalline silicon on a substrate, where the deposited layer maintains the crystallographic orientation of the underlying substrate. This method is extensively used in the electronics industry for creating high-performance thin-film semiconductors, including those for integrated circuits, power devices, and quantum computing applications.

For 28Si, epitaxial growth allows for the precise control of isotopic composition and thickness, which is essential for advanced device structures like spin qubits. Chemical Vapor Deposition (CVD) is a common technique for epitaxial growth of silicon. Researchers have successfully grown 28Si epitaxial layers with isotopic purity exceeding 99.992% on 300 mm natural abundance silicon crystals, demonstrating that the quality of these isotopically purified epilayers meets the stringent requirements of pre-industrial CMOS facilities. Epitaxial growth can be performed at relatively low temperatures (e.g., 650 °C) and pressures (e.g., 20 mmHg), enabling the formation of 28Si epilayers on natural silicon wafers with diameters up to 300 mm. Other methods, such as ion implantation of 28Si into aluminum films followed by layer exchange crystallization, are also being explored to produce epitaxial 28Si layers.

Epitaxial processes enable the creation of specific properties in the films for various device applications, including the formation of quantum well structures for optical modulators and quantum computing. The ability to control doping profiles and create abrupt or graded transitions further enhances the versatility of epitaxial silicon for devices like PIN diodes and enhanced mobility FETs.

Control of Impurity Levels and Crystal Defects in Enriched Silicon

Controlling impurity levels and crystal defects is paramount in the synthesis of ultra-high purity 28Si, as these imperfections can significantly impact the material's electronic, thermal, and quantum properties nih.govnih.gov. The presence of impurities and defects can act as scattering centers for phonons, affecting thermal conductivity, and can introduce nuclear spins or trap states that reduce spin coherence times, which is detrimental for quantum computing applications nih.govnih.govfishersci.no.

Common impurities in silicon include carbon, oxygen, boron, phosphorus, and metallic contaminants like copper and iron nih.gov. During crystal growth, the segregation coefficients of impurities determine their distribution between the solid and liquid phases, with most impurities preferentially segregating to the melt. The FZ method inherently minimizes oxygen and carbon concentrations due to the absence of a crucible. However, some impurities like boron are particularly challenging to remove due to their high segregation coefficient wikipedia.org.

For quantum applications, the presence of even trace amounts of 29Si (which has a nuclear spin) in 28Si can lead to decoherence nih.govnih.gov. Therefore, achieving extremely low concentrations of 29Si is critical. In highly enriched 28Si crystals, impurity concentrations have been reported to be as low as mid-1013 cm-3 (B1577454) for shallow dopants like phosphorus and boron fishersci.no. For example, in monocrystalline 28Si, boron content was measured at 4.5 × 1013 at/cm3, phosphorus at 5 × 1011 at/cm3, and carbon and oxygen contents at 16 at/cm3 fishersci.no.

Crystal defects, such as vacancies, interstitials, and dislocations, can also form during growth and processing. These defects can interact with impurities to form impurity-defect complexes, which can introduce electrically active deep levels in the bandgap, affecting device performance. Studies using highly enriched 28Si have shown remarkable improvements in the spectroscopy of shallow impurities and deep levels, revealing new fine structures and allowing for more precise characterization of defect complexes. Minimizing these defects and controlling their interactions with residual impurities is crucial for realizing the full potential of isotopically engineered 28Si in advanced electronic and quantum devices.

Advanced Characterization Methodologies for Silicon 28 Materials

Spectroscopic Analysis of Isotopic Purity and Contaminants

Spectroscopic techniques are indispensable for assessing the isotopic enrichment levels and identifying trace contaminants within Si materials, both of which can impact material performance.

Secondary Ion Mass Spectrometry (SIMS) for Isotope Fraction Determination

Secondary Ion Mass Spectrometry (SIMS) is a powerful surface-sensitive analytical technique employed to determine the isotopic composition and elemental impurity profiles in Si. It operates by bombarding the sample surface with a primary ion beam, causing the ejection of secondary ions that are then mass-analyzed to provide information about the sample's composition.

For Si, SIMS is crucial for quantifying the residual concentrations of Si and Si, as well as other light element contaminants such as carbon (C) and oxygen (O). High-purity Si materials, particularly those developed for quantum computing, aim for extremely low Si concentrations, often in the range of parts per million (ppm). For instance, quantum-grade silicon is typically enriched to contain 800 ppm of Si. nih.gov Some advanced techniques, such as low-energy Si direct deposition, have achieved residual Si levels below 1 ppm. nih.gov SIMS measurements have shown that isotopic enrichment methods, such as ion implantation of Si into natural silicon, can deplete Si down to approximately 250 ppm in a surface layer around 100 nm thick. arxiv.org

SIMS also provides depth profiling capabilities, allowing for the assessment of isotopic uniformity and the distribution of impurities throughout the material. While SIMS can reliably measure relative abundances of silicon isotopes, matrix effects can influence the quantification of relative elemental concentrations of other impurities like aluminum (Al), silicon (Si), carbon (C), and oxygen (O). nih.govacs.org

Table 1: Typical Impurity Levels in High-Purity Monocrystalline Si researchgate.net

ImpurityConcentration (atoms/cm)
Boron4.5 × 10
Phosphorus5 × 10
Carbon< 4 × 10
Oxygen< 4 × 10
Si< 0.01% (99.99% Si)

Electron Spin Resonance (ESR) and Pulsed ESR for Spin Coherence Evaluation

Electron Spin Resonance (ESR), particularly pulsed ESR techniques, are vital for evaluating the spin coherence properties of electron spins in Si, which is a critical parameter for quantum information processing. The presence of nuclear spins (primarily Si) in the silicon lattice acts as a source of decoherence for electron spins, limiting their coherence times (T). By using isotopically enriched Si, this dominant source of decoherence is significantly suppressed, leading to remarkably long spin coherence times. aip.orgarxiv.orgaip.orgresearchgate.net

Pulsed ESR experiments involve applying microwave pulses to manipulate electron spins and observing their subsequent decay, which provides information on spin-spin relaxation time (T) and spin-lattice relaxation time (T). For instance, studies on phosphorus donors in isotopically pure Si (99.92% Si) have measured electron spin coherence times (T) of up to 20 ms (B15284909) at temperatures below 4 K. researchgate.netarxiv.org Extrapolated values for isolated donors in highly enriched Si have reached up to seconds for electron spins and minutes for nuclear spins, comparable to ion trap qubits. arxiv.org

Table 2: Electron Spin Coherence Times (T) in Si

Donor TypeSi PurityTemperature (K)T (ms)Reference
Phosphorus99.92%≤ 420 researchgate.netarxiv.org
Antimony (Sb)Enriched5.22.1 aip.org
Bismuth (Bi)Enriched4.32700 (extrapolated) arxiv.org
NV defects in 6H-SiC≈1% Si3000.0236 (23.6 µs) aip.org

Pulsed ESR can also be sensitive to dopant depths and interface quality. For example, for antimony donors in Si, a spin decoherence time (T) of 2.1 ms was found at 5.2 K for profiles peaking below a Si/SiO interface, which increased when the surface was passivated with hydrogen. aip.org The reduced inhomogeneous linewidth in isotopically enriched Si also improves spectral resolution, allowing for the observation of new fine structures in ESR spectra. researchgate.net

Structural Analysis of Silicon-28 Crystalline Quality

The crystalline quality of Si is as critical as its isotopic purity, influencing both its electronic properties and its suitability for metrological applications. Various techniques are employed to scrutinize the structural integrity of Si.

X-ray Interferometry for Lattice Parameter Precision

X-ray interferometry (XRI) is a highly precise technique used to measure the lattice parameter of silicon crystals, a fundamental quantity in metrology, particularly for the redefinition of the kilogram based on counting atoms in a Si sphere. optica.orgarxiv.orginrim.it This method combines X-ray diffraction with optical interferometry to achieve picometer-level sensitivity and accuracy in displacement measurements. inrim.itroyalsocietypublishing.org

The technique involves displacing an analyzer crystal, which is part of a silicon monolith interferometer, and simultaneously measuring the displacement using both X-ray and optical fringes. Each X-ray fringe corresponds to a displacement equal to the lattice parameter of silicon, approximately 0.19 nm for the (220) lattice planes. inrim.itroyalsocietypublishing.org The ability to measure the silicon lattice parameter in terms of optical wavelengths has paved the way for determining the Avogadro and Planck constants with unprecedented accuracy. arxiv.orginrim.it

Achieving fractional accuracies near to nine significant digits in lattice parameter measurements requires meticulous control over factors such as the parallelism of diffracting planes to mirror-polished surfaces (within a few microradians) and precise temperature control, as silicon's volumetric expansion is about 8 × 10 mK. optica.orgarxiv.org Test measurements have demonstrated excellent consistency, better than 10 d, with a targeted relative uncertainty of 3 × 10 d for kilogram prototype realization. optica.org

Table 3: Achieved Precision in Silicon Lattice Parameter Measurement by X-ray Interferometry

ParameterAchieved Uncertainty / ConsistencyReference
Relative UncertaintyBetter than 10 d (test measurements) optica.org
Relative Uncertainty3 × 10 d (targeted for kilogram) optica.org
Displacement Measurement (up to 1 m)± 30 pm (95% confidence) royalsocietypublishing.org
Miscut Angle (parallelism)A few microradians arxiv.org

High-Resolution Transmission Electron Microscopy (TEM) for Crystal Structure Evaluation

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for direct analysis of the crystal structure and defects in Si materials at the atomic scale. It provides direct visualization of lattice planes, crystallite sizes, shapes, and the presence of dislocations or other structural imperfections. arxiv.orgresearchgate.netmdpi.commpg.de

HRTEM is particularly valuable for:

Assessing crystallinity : Confirming the single crystalline nature of thin films or bulk materials. arxiv.orgresearchgate.net

Defect analysis : Revealing dislocations and their propagation, which is critical for understanding material quality and performance. aip.org

Crystallite size and shape : Directly measuring the dimensions and morphology of nanocrystals in silicon films. mpg.de

Lattice parameter and expansion : Studying interplanar distances and lattice expansion of individual silicon nanocrystals. mpg.de

For example, HRTEM has been used to show that a single crystal layer of Si can be formed through methods like ion implantation followed by crystallization, with the quality of the enriched layer being equivalent to the non-implanted substrate. arxiv.org While TEM provides local structural information, it can also be complemented by techniques like X-ray diffraction for more statistically reliable microstructure analysis over larger areas. mpg.de

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a versatile technique used to characterize the surface morphology of Si materials with nanometer-scale precision. It provides detailed topographical maps and can measure surface roughness, identify surface features, and analyze the formation of nanoparticles or other surface structures. aip.orgmdpi.comsapub.orgpressbooks.pub

In the context of Si, AFM is applied to:

Measure surface roughness : Quantifying the root mean square (RMS) roughness, which is important for device performance and subsequent processing steps. For instance, silicon surfaces after chemical mechanical polishing (CMP) can exhibit RMS roughness values of 0.247 nm within a 5 × 5 μm area. mdpi.com

Visualize surface topography : Generating three-dimensional images of surface features, including scratches, textures, and the regularity of deposited nanoparticles. mdpi.comsapub.orgpressbooks.pub

Evaluate crystal surface quality : Assessing the flatness and presence of defects on polished silicon wafers. mdpi.comresearchgate.net

AFM is a non-destructive technique, allowing for the observation of changes in surface morphology over time. pressbooks.pub The choice of AFM probe (material, shape, stiffness) is crucial for obtaining high-quality images, especially for deep trench structures or very sharp features. parksystems.com

Table 4: Typical Surface Roughness of Monocrystalline Silicon Measured by AFM mdpi.com

Measurement MethodRMS Roughness (nm)Area (µm)
AFM (after CMP)0.2475 × 5
AFM (after repolishing)0.2–0.4N/A

Applications in Quantum Information Science and Technology

Silicon-28 as a Host Material for Spin Qubits

This compound is highly valued as a host material for spin qubits due to its isotopic purity. Naturally occurring silicon contains approximately 4.7% of the Si isotope, which possesses a nuclear spin of I=1/2. This nuclear spin acts as a source of magnetic noise, leading to decoherence in qubits. By enriching silicon to achieve high isotopic purity of Si (which has zero nuclear spin), this primary source of decoherence can be significantly suppressed. wikipedia.orgfishersci.comnih.gov

The most compelling advantage of employing isotopically purified this compound (typically with purity exceeding 99.9999%) is the drastic reduction in nuclear spin-induced decoherence. In natural silicon, the randomly fluctuating nuclear spins of Si atoms create a noisy magnetic environment that interacts with and dephases electron and hole spin qubits. By removing these nuclear spins, the coherence times () of qubits hosted in this compound can be extended from microseconds to milliseconds or even seconds, a critical requirement for fault-tolerant quantum computation. wikipedia.orgfishersci.comnih.gov This allows for a greater number of quantum operations before information is lost.

Electron spin qubits confined in silicon quantum dots are a leading platform for quantum computing, and the use of this compound is crucial for their performance. These qubits encode quantum information in the spin state of a single electron trapped within a nanoscale silicon structure. In isotopically enriched this compound, the coherence times of these electron spin qubits can be dramatically improved, with reported values reaching up to seconds. wikipedia.org This extended coherence allows for complex quantum algorithms to be executed with high fidelity. Research findings indicate that electron spin qubits in this compound quantum dots have achieved fidelities exceeding 99% for single-qubit operations and two-qubit gates.

Donor-based qubits, particularly those utilizing phosphorus (P) donors in silicon, represent another highly promising approach. In this scheme, the electron spin of a phosphorus atom, or the nuclear spin of the phosphorus nucleus itself, serves as the qubit. When phosphorus atoms are implanted into an isotopically pure this compound substrate, the electron or nuclear spin of the donor experiences a quiet environment, free from the dephasing effects of surrounding silicon nuclear spins. This has enabled some of the longest coherence times reported for solid-state qubits. For instance, electron spins associated with phosphorus donors in this compound have demonstrated coherence times on the order of seconds, while the nuclear spins of phosphorus donors have shown even longer coherence times, extending to minutes or hours.

Beyond electron spin qubits, hole spin qubits in p-type this compound transistors are also being actively investigated. Hole spins, which are the absence of an electron in the valence band, can also serve as qubits. They offer certain advantages, such as strong spin-orbit coupling, which can facilitate faster electrical control. By fabricating p-type transistors on isotopically enriched this compound substrates, researchers aim to leverage the quiet nuclear spin environment to achieve long coherence times for hole spin qubits, while simultaneously benefiting from the electrical tunability inherent in transistor architectures. This approach combines the benefits of a low-noise environment with established semiconductor device designs.

Quantum Computing Architectures Utilizing this compound

The established infrastructure of the semiconductor industry for silicon-based electronics provides a unique advantage for developing scalable quantum computing architectures using this compound.

One of the most significant advantages of using this compound for quantum computing is its compatibility with existing, highly advanced semiconductor fabrication techniques. The ability to leverage mature CMOS (Complementary Metal-Oxide-Semiconductor) technology, which is the backbone of modern electronics, allows for the fabrication of quantum devices with unprecedented precision and at scale. wikipedia.org This includes techniques for lithography, doping, and etching, which are essential for creating the precise quantum dot arrays or donor networks required for multi-qubit systems. The scalability offered by silicon fabrication is crucial for moving beyond small-scale quantum processors to large-scale, fault-tolerant quantum computers. The ability to integrate quantum components with classical control electronics on the same silicon chip further enhances the potential for practical quantum computing systems.

Integration with CMOS Technology for Quantum Control

The compatibility of silicon with existing Complementary Metal-Oxide-Semiconductor (CMOS) fabrication infrastructure is a significant advantage for scaling quantum computing systems postquantum.com. Recent advancements have demonstrated the successful integration of quantum control electronics with silicon-based qubits at cryogenic temperatures.

SemiQon has made notable progress by demonstrating large-scale characterization of quantum dot qubits utilizing cryogenically optimized CMOS technology quantumcomputingreport.comsemiqon.tech. Their development of a low-power cryogenic CMOS transistor has achieved a hundredfold reduction in power consumption, facilitating the control and readout of hundreds of qubit devices within a single cooldown quantumcomputingreport.comsemiqon.tech. This approach aims to minimize the reliance on room-temperature electronics and extensive cabling, which are major limitations in current quantum processor designs quantumcomputingreport.com. Crucially, SemiQon has employed FDSOI this compound substrates for both the qubits and their interfacing electronics, a material choice vital for achieving high-fidelity qubits and enabling scalability quantumcomputingreport.comsemiqon.tech.

Similarly, CEA-Leti has focused on 3D co-integration of quantum chips with cryo-CMOS FD-SOI 28 nm control chips cea.fr. Their innovative approach involves embedding control electronics in an interposer structure near the quantum chip inside a dilution cryostat, operating at temperatures below 1 Kelvin cea.fr. This integration strategy is considered a significant milestone towards scalable quantum integrated circuits, as it allows for the co-location of classical control electronics and qubits, reducing wiring complexity and increasing operational bandwidth for error correction and spin-readout sensitivity postquantum.comcea.fr. The use of advanced technology nodes (below 100 nm) in CMOS is particularly important for co-integration, enabling low-bias operation and very high transit frequencies, which are essential for qubit manipulation and readout arxiv.org.

Multi-Qubit Systems and Entanglement Demonstration in this compound

The development of multi-qubit systems and the demonstration of entanglement in this compound are critical steps toward realizing fault-tolerant quantum computers. The isotopically purified environment of ²⁸Si provides the necessary coherence for complex quantum operations.

A significant achievement is the reported 11-qubit atom processor fabricated in isotopically purified this compound arxiv.org. This processor utilizes fast and efficient exchange-based links, significantly expanding the number of fully-interconnected data qubits compared to previous atom-based implementations arxiv.org. The system has demonstrated high performance, maintaining fidelities well above 99% arxiv.org. Specifically, entanglement was achieved for every nuclear-spin pair within the 11-qubit system, with Bell-state fidelities ranging from 91.4(5)% to 99.5(1)% within registers and from 87.0(4)% to 97.0(2)% across registers arxiv.org. Furthermore, multi-qubit Greenberger–Horne–Zeilinger (GHZ) states were generated across all data qubits, confirming that entanglement is preserved for up to 8 nuclear spins arxiv.org.

Another notable demonstration comes from Silicon Quantum Computing (SQC), which achieved 3-qubit entanglement in 2021 using a system with one nuclear spin and two electron spins on two phosphorus donors in silicon postquantum.com. They also successfully implemented a small logic algorithm, showcasing the potential of donor-based qubits in silicon for quantum computation postquantum.com.

Advanced Quantum Coherence Studies in this compound

Experimental Measurement of Spin Coherence Times

The exceptional spin coherence properties of this compound are a primary reason for its appeal in quantum computing. Experimental measurements have consistently shown that isotopic enrichment leads to significantly longer coherence times.

In isotopically purified ²⁸Si, the absence of nuclear spins from ²⁹Si minimizes a major source of decoherence, leading to extended spin relaxation and coherence times nist.govmdpi.comresearchgate.netarxiv.orgnih.gov. For mobile electrons at the Si/SiO₂ interface in ²⁸Si, spin relaxation times (T₁) and coherence times (T₂) of 0.3 µs were reported at 5 K. By confining electrons and cooling the system, T₁ was extended to 0.8 ms (B15284909) at 350 mK researchgate.net. For quantum dots, T₂ values of approximately 10 µs were observed at 350 mK, which further increased to 30 µs when the dot density was reduced researchgate.net.

Remarkably long electron spin relaxation times, extrapolating to T₂e = 60 ms, have been observed in isotopically pure ²⁸Si:P at 7 K arxiv.org. In contrast, in natural silicon, the presence of 4.7% ²⁹Si severely limits spin relaxation, causing decoherence in less than 0.5 ms due to spectral diffusion arxiv.org. For antimony (Sb) donors implanted in ²⁸Si, experimental measurements at 5.2 K revealed spin relaxation times (T₁) of 15 ± 2 ms and coherence times (T₂) of 0.3 ± 0.03 ms for shallower implants aip.org. For deeper implants, T₂ was measured to be 1.5 ± 0.1 ms, while T₁ remained consistent at approximately 16 ± 1 ms aip.org.

The theoretical maximum for qubit decoherence times in highly pure ²⁸Si material is estimated to be as long as 10 hours mdpi.com.

Table 1: Experimentally Measured Spin Coherence Times in this compound

Qubit Type/SystemTemperatureT₁ (Spin Relaxation Time)T₂ (Spin Coherence Time)Source
Mobile electrons at Si/SiO₂ interface5 K0.3 µs0.3 µs researchgate.net
Confined electrons at Si/SiO₂ interface350 mK0.8 ms- researchgate.net
Quantum dots at Si/SiO₂ interface350 mK-10 µs (30 µs with reduced density) researchgate.net
P donors in isotopically pure ²⁸Si7 K-60 ms (extrapolated) arxiv.org
Sb donors in ²⁸Si (shallower implants)5.2 K15 ± 2 ms0.3 ± 0.03 ms aip.org
Sb donors in ²⁸Si (deeper implants)5.2 K16 ± 1 ms1.5 ± 0.1 ms aip.org

Theoretical Modeling of Decoherence Mechanisms in Enriched Silicon

Theoretical modeling plays a crucial role in understanding and mitigating decoherence mechanisms in enriched silicon, guiding experimental efforts to achieve longer qubit lifetimes. The primary focus of these models is the elimination of nuclear spin interference.

The coherence of electron spin states is known to be significantly disrupted by interference from nuclear spins, particularly those of ²⁹Si nuclei, leading to a loss of qubit functionality mdpi.com. Theoretical predictions suggest that enriching silicon to deplete the ²⁹Si isotope from its natural abundance of approximately 5% to below 1 part per million (ppm) substantially improves qubit coherence and fidelity nist.gov. While theoretical models have provided guiding predictions for the benefits of such enrichment, some recent experiments have unexpectedly shown even better results, indicating a deeper understanding of these mechanisms is still evolving nist.gov.

Beyond nuclear spins, other sources of decoherence must also be minimized. Theoretical considerations highlight the importance of reducing common contaminant atoms such as carbon (C), nitrogen (N), and oxygen (O) to levels below 10 ppm, as these elements can also possess spin or introduce defects that affect qubit coherence nih.govacs.org. Furthermore, even spinless isotopes like ³⁰Si, present in natural silicon, can contribute to decoherence indirectly. Differences in isotopically dependent bond lengths can cause strain variability within qubit environments, which in turn can widen the operational parameters (e.g., Nuclear Magnetic Resonance/Electron Spin Resonance transition frequencies) across different qubits on a chip nih.gov. Thus, theoretical models emphasize the need for ultra-pure ²⁸Si to create a truly pristine "spin vacuum" that protects qubits from various forms of environmental noise, resulting in sharp ensemble donor resonances and extended spin relaxation times mdpi.com.

Applications in Fundamental Metrology and Constants Determination

Determination of the Avogadro Constant (NA) using Silicon-28 Crystals

The Avogadro constant (NA), which represents the number of constituent particles in one mole of a substance, is a cornerstone of chemistry and physics. Its precise determination is crucial for establishing a link between atomic and macroscopic properties of matter. This compound crystals have been instrumental in achieving unprecedented accuracy in this endeavor. nist.govresearchgate.netarxiv.org

The International Avogadro Project (formerly the International Avogadro Coordination or IAC) is a global collaboration that has focused on determining the Avogadro constant using the X-ray Crystal Density (XRCD) method. nist.govresearchgate.netansto.gov.aucanada.ca This method involves "counting" the atoms in a precisely manufactured one-kilogram sphere made of highly enriched this compound. nist.govresearchgate.netarxiv.org These spheres, often described as softball-sized and among the roundest objects in the world, are meticulously polished to minimize surface imperfections. nist.govbbc.comptb.de The project's goal was to define NA with a relative uncertainty of less than 20 parts per billion (20 × 10-9) to meet the requirements for a new kilogram definition. nist.govresearchgate.netnih.gov

The determination of the Avogadro constant using this compound spheres relies on highly precise measurements of several parameters: the sphere's volume, its mass, and the lattice parameter (the spacing between atoms) of the silicon crystal. nist.govresearchgate.netresearchgate.netaip.org

Volume Measurement: The volume of the silicon spheres is determined with extreme accuracy using optical interferometry, which measures the sphere's diameter. researchgate.netresearchgate.netptb.de

Mass Measurement: The mass of the 1 kg silicon sphere is compared with national mass standards using highly accurate mass comparators. Corrections for surface layers, such as the native silicon dioxide (SiO2) layer, are also applied. researchgate.netresearchgate.netptb.decern.ch

Lattice Parameter Measurement: The lattice parameter of the this compound crystal, representing the side length of its unit cell (approximately 0.543 nm), is measured using combined X-ray and optical interferometry. researchgate.netresearchgate.netaip.orgptb.de

Molar Mass Determination: The molar mass of the enriched this compound crystal is determined with exceptional accuracy using isotope dilution mass spectrometry. researchgate.netcanada.captb.de

The Avogadro constant (NA) can be derived from these measurements using the formula: NA = (8 * M) / (ρ * a3) where:

M is the molar mass of silicon.

ρ is the density of the silicon crystal.

a is the lattice parameter.

8 is the number of atoms per unit cell in a silicon crystal. researchgate.netcern.ch

Recent measurements from the International Avogadro Project have yielded highly accurate values for NA. For instance, values like 6.02214084(18) × 1023 mol-1 and 6.02214076(12) × 1023 mol-1 have been reported, demonstrating the method's precision. nist.govresearchgate.netarxiv.orgcern.ch

Table 1: Selected Avogadro Constant Determinations from this compound Experiments

SourceYearAvogadro Constant (NA) (× 1023 mol-1)Relative Standard Uncertainty
IAC (AVO28) researchgate.netarxiv.org20106.02214084(18)3.0 × 10-8
IAC (AVO28) nist.govcern.ch20196.02214076(12)2.0 × 10-8

By using highly enriched 28Si, typically exceeding 99.9995% purity, the uncertainty in the molar mass measurement is drastically reduced. nist.govresearchgate.netbbc.comnih.govcern.chresearchgate.net This isotopic purity, combined with ultra-high chemical purity, minimizes lattice defects and ensures a more uniform crystal structure, allowing for more precise atom counting. researchgate.net The production of such high-purity 28Si material, often involving gaseous ultracentrifugation, is a complex and expensive process. bbc.comresearchgate.net

Redefinition of the Kilogram based on Fundamental Constants

The kilogram, historically defined by a physical artifact (the International Prototype of the Kilogram, IPK), has been redefined in terms of fundamental physical constants to ensure long-term stability and universal reproducibility. ansto.gov.auwikipedia.orgsmithsonianmag.compbs.org The Avogadro constant determination using this compound played a critical role in this redefinition. nist.govresearchgate.netnih.govmdpi.com

The redefinition of the kilogram, which took effect on May 20, 2019, is based on fixing the numerical value of the Planck constant (h) to exactly 6.62607015 × 10-34 J·s. wikipedia.orgsmithsonianmag.commdpi.com The Avogadro constant (NA) and the Planck constant (h) are intrinsically linked through other well-known physical constants, such as the Rydberg constant (R∞), the speed of light (c), and the electron molar mass (Me). researchgate.netaip.orgmdpi.comresearchgate.net The relationship can be expressed as: NAh = α2Mec2/R∞, where α is the fine-structure constant. mdpi.comresearchgate.net

The XRCD method, by precisely determining NA, effectively provided an accurate value of the Planck constant. Conversely, experiments designed to measure the Planck constant also yielded accurate values for the Avogadro constant. This interrelation and the consistency between the values obtained from different approaches were crucial for the redefinition. canada.caaip.orgsmithsonianmag.commdpi.com

To ensure the robustness and reliability of the new kilogram definition, metrologists pursued two independent yet complementary approaches: the X-ray Crystal Density (XRCD) method (Avogadro Project) and the Kibble balance (formerly known as the watt balance). nist.govsmithsonianmag.commdpi.comsartorius.comamericanscientist.org

The Kibble balance directly links macroscopic mass to the Planck constant by comparing mechanical power with electrical power. smithsonianmag.compbs.orgmdpi.com It measures the gravitational force on a test mass by balancing it with an electromagnetic force, which is then related to fundamental electrical constants and, ultimately, to the Planck constant. smithsonianmag.compbs.org

Both the Avogadro Project's this compound sphere experiments and the Kibble balance measurements contributed vital data to the CODATA (Committee on Data for Science and Technology) adjustments, which established the fixed value of the Planck constant for the redefinition of the kilogram. nist.govsmithsonianmag.compbs.orgmdpi.com The requirement for agreement between these two distinct methods provided the necessary confidence in the determined constants, paving the way for the shift from a physical artifact to a definition based on universal constants of nature. smithsonianmag.compbs.org

Emerging Research Directions and Future Prospects for Silicon 28

Development of Next-Generation Silicon-28 Quantum Devices

The development of quantum devices leveraging ²⁸Si is a rapidly evolving field, with a strong focus on building scalable quantum computing architectures and exploring novel hybrid silicon materials.

Exploration of Hybrid Silicon Materials for Quantum Applications

Beyond pure ²⁸Si, research is actively exploring hybrid silicon materials to enhance quantum applications. These materials aim to combine the advantages of silicon with other elements or structures to improve qubit performance, coherence, and integration.

Silicon-Germanium (Si/SiGe) Heterostructures: Si/SiGe quantum dots are a prominent example, where a quantum well of silicon is embedded in a SiGe matrix postquantum.com. These heterostructures are known for their low charge noise, long qubit coherence times, and fast driving speeds arxiv.org. They aim to decouple the quantum well from the defective semiconductor oxide interface, a significant source of charge noise arxiv.org. Researchers have demonstrated quantum dot arrays in Si/SiGe, and Intel has achieved control of 12 qubits using SiGe technology quantumzeitgeist.comaip.org.

Germanium-on-Silicon (Ge/SiGe): Strained germanium, particularly in Ge/SiGe heterostructures, is being explored for confining and coherently controlling holes, which have strong spin-orbit coupling allowing for electrical manipulation postquantum.comaip.org.

Silicon Nitride (SiN) and Silicon Photonics: Silicon photonics technology is being investigated for building large-scale photonic quantum computers spinquanta.com. Integrated silicon nanophotonic optical circuits allow for photonic links between color centers in silicon, such as T centers, which are optically active spins aps.org. These T centers merge the advantages of silicon fabrication, telecom emission, and long-lived spin memories into a quantum system suited for modular, high-connectivity architectures aps.org.

Semiconductor/Superconductor Interfaces: The integration of superconducting materials with silicon-based platforms is also under investigation for future device integration, aiming to leverage the unique properties of superconductors for quantum information processing european-mrs.com.

Topological Insulators and Quantum Dots: Materials like topological insulators and semiconductor quantum dots are finding a place in silicon-based platforms, offering new functionalities and pathways for highly functionalized Si-based technologies european-mrs.com.

These hybrid material approaches aim to overcome current limitations, such as enabling higher operating temperatures and improving long-range qubit coupling through techniques like circuit quantum electrodynamics using microwave photons thebrighterside.news.

Advancements in this compound Isotopic Engineering and Supply Chain

The increasing demand for high-purity ²⁸Si for quantum and advanced semiconductor applications has spurred significant advancements in isotopic engineering and the establishment of commercial supply chains.

Commercial Production and Availability of Quantum-Grade this compound

The commercial landscape for quantum-grade ²⁸Si is expanding, with companies initiating large-scale production to meet anticipated demand. Historically, a reliable commercial source for sufficiently enriched silicon (at least 99.99% ²⁸Si) has been limited nist.gov. However, this is changing with new facilities coming online.

Key Developments in Commercial Production:

ASP Isotopes Inc.: This company has commenced commercial production of enriched ²⁸Si at its facility in Pretoria, South Africa, with initial commercial quantities expected to ship in the second quarter of 2025 quantumcomputingreport.comthequantuminsider.comthenew.moneyaspisotopes.com. They have secured purchase agreements for kilogram-scale supplies with U.S.-based customers quantumcomputingreport.comthequantuminsider.comthenew.moneysiliconsemiconductor.netaspisotopes.com. ASP Isotopes' proprietary Aerodynamic Separation Process (ASP) technology directly enriches silane (B1218182) (SiH₄), which distinguishes it from competitors who typically process silicon tetrafluoride (SiF₄) quantumcomputingreport.comthequantuminsider.comaspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com. This direct approach aims to deliver higher quality material by avoiding additional chemical conversion steps that could compromise purity quantumcomputingreport.comaspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com. The company anticipates an annual capacity of over 50 kg of ²⁸Si enriched to 99.995% siliconsemiconductor.netaspisotopes.com.

Orano Stable Isotopes: Orano utilizes a gas centrifugation isotope separation process at its Tricastin site to enrich silicon to over 99.99% in ²⁸Si orano.group. They offer delivery in gaseous form (SiF₄ and SiH₄) or as silica (B1680970) (SiO₂) and can connect customers with partners for conversion of SiF₄ to SiH₄ orano.group.

IKZ (Leibniz Institute for Crystal Growth): IKZ is supplying isotopically pure silicon and germanium crystals for quantum technologies, having concluded supply agreements for these high-potential semiconductor materials adlershof.de. They are proficient in growing high-purity crystals from material enriched by centrifuging silicon atoms adlershof.de.

The market for highly enriched ²⁸Si is driven by its necessity for next-generation semiconductors and quantum computing, where its spin-free nature prevents quantum decoherence and its superior thermal conductivity (approximately 150% better than natural silicon) allows for smaller, faster, and cooler chips quantumcomputingreport.comthequantuminsider.comsiliconsemiconductor.netaspisotopes.comaspisotopes.comaspisotopes.com. The demand is expected to grow, leading companies like ASP Isotopes to plan for larger production facilities in multiple countries siliconsemiconductor.netaspisotopes.com.

Challenges and Innovations in Isotope-Engineered Chemical Precursors (e.g., ²⁸SiF₄, ²⁸SiH₄)

The production of high-purity ²⁸Si for quantum systems relies on a complex value chain, with the availability and purity of isotope-engineered chemical precursors being a critical challenge mdpi.com.

Common Precursors and Their Challenges:

Silicon Tetrafluoride (SiF₄): Enrichment of silicon isotopes almost exclusively occurs with SiF₄ on an industrial scale, as elemental silicon or monosilane (SiH₄) are generally unsuitable for large-scale enrichment processes mdpi.com. SiF₄ fulfills the chemical and physical requirements for gaseous sources in most enrichment techniques mdpi.com. However, ²⁸SiF₄ has primarily been used for research purposes, and commercial data on its price development are limited mdpi.com. After enrichment, ²⁸SiF₄ typically requires further conversion steps to produce usable forms for semiconductor manufacturing quantumcomputingreport.comaspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com.

Silane (SiH₄): ²⁸SiH₄ is a crucial intermediate or final product for synthesizing bulk ²⁸Si and thin films for quantum systems mdpi.com.

Conversion from ²⁸SiF₄: One established method for producing high-purity silane involves the reaction of high-purity silicon tetrafluoride with calcium hydride (²⁸SiF₄ + 2CaH₂ → ²⁸SiH₄ + 2CaF₂) scispace.comresearchgate.net. This synthesis can achieve conversion efficiencies exceeding 90% scispace.com.

Direct Enrichment of SiH₄: ASP Isotopes' proprietary ASP technology directly enriches silane (SiH₄), bypassing the need for converting SiF₄ to SiH₄ quantumcomputingreport.comthequantuminsider.comaspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com. This direct approach is touted to avoid additional chemical conversion steps that can compromise purity, potentially delivering higher quality material quantumcomputingreport.comaspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com.

This compound-Trichloride (²⁸SiHCl₃): This is another isotope-engineered chemical needed for quantum technologies, typically derived from ²⁸SiF₄ mdpi.com.

Innovations and Purity Considerations:

Purity Maintenance: A significant challenge lies in maintaining chemical purity throughout the process, particularly regarding contaminants like carbon and oxygen scispace.comacs.orgresearchgate.net. Conventional methods involving SiF₄ or halo silanes often require additional chemical conversion processes that can harm the purity of the final product aspisotopes.comsiliconsemiconductor.netaspisotopes.comaspisotopes.com.

Ion Implantation: A novel enrichment process involves ion implantation of ²⁸Si into aluminum films deposited on silicon substrates, followed by layer exchange crystallization acs.orgquantumzeitgeist.com. This method can produce continuous, oxygen-free epitaxial ²⁸Si enriched to high purities (e.g., 99.7%) and potentially allows for volume manufacture using conventional semiconductor foundry equipment acs.org.

Material Losses: Traditional methods of producing ultra-enriched silicon, such as those used for the International Avogadro project (which involved multiple facilities and regrowth of large crystals), are technologically challenging and time-intensive, often leading to high material losses nist.govaip.org. Innovations like direct silane enrichment or on-demand ion implantation of ²⁸Si aim to reduce these losses and improve efficiency advancedsciencenews.comaip.org.

The development of robust, stable, and high-purity production routes for these precursors is essential for the transition of quantum technologies from conceptual stages to tangible outcomes and eventual mass production mdpi.comacs.org.

Theoretical and Experimental Challenges in this compound Research

Theoretical Challenges:

Complex System Modeling: Accurately modeling the behavior of multiple interacting qubits in a ²⁸Si environment, especially in larger arrays, requires sophisticated theoretical frameworks that can account for various noise sources and interactions.

Error Correction Protocols: While high fidelities have been demonstrated, designing and implementing robust quantum error correction (QEC) protocols for silicon-based qubits remains a complex theoretical challenge. These protocols need to effectively mitigate errors arising from residual decoherence mechanisms and control imperfections.

Optimization of Hybrid Materials: Theoretical understanding is needed to optimize the band alignment, strain, and interface properties in hybrid silicon-germanium or silicon-nitride heterostructures to maximize qubit performance and coherence.

Quantum Architecture Design: Developing novel and scalable quantum architectures that can efficiently connect and control millions of qubits, while minimizing classical overhead, presents a significant theoretical hurdle postquantum.comthebrighterside.newsimec-int.com. This includes exploring 2D or 3D layouts to optimize space and performance thebrighterside.news.

Understanding Decoherence Mechanisms: While ²⁹Si is the dominant source of decoherence, other subtle mechanisms, such as charge instabilities and thermal fluctuations, still contribute to qubit noise and require deeper theoretical understanding for further mitigation physicsworld.com.

Experimental Challenges:

Qubit Variability and Tuning: Each silicon quantum dot qubit currently requires careful tuning of multiple voltage gates, and variability in threshold voltages means each dot might behave differently, posing a challenge for large-scale integration postquantum.com.

Precision Fabrication: For donor-based systems, new fabrication techniques must be developed to place dopant atoms with atomic-scale precision thebrighterside.news. Even with highly purified ²⁸Si, achieving the required crystal quality and minimizing impurities (like carbon, nitrogen, and oxygen to below 10 ppm) is crucial for optimal qubit performance acs.orgresearchgate.net.

Integration with Classical Control Electronics: Integrating qubits with classical control electronics on the same chip, especially at cryogenic temperatures, remains a difficult task thebrighterside.newsarxiv.org. The stringent power consumption conditions for classical control electronics surrounding the quantum core at very low temperatures pose a significant hurdle arxiv.org.

Long-Range Qubit Coupling: One of the key steps toward building a universal quantum computer is linking many qubits together over long distances, which is challenging without requiring every qubit to be physically adjacent thebrighterside.news.

Operating at Higher Temperatures: While some silicon qubits can operate above 1 Kelvin, pushing towards even higher operating temperatures (e.g., liquid nitrogen temperatures) would make the systems more practical and reduce cooling infrastructure requirements, but this presents significant experimental hurdles thebrighterside.news.

Disorder in Large Qubit Arrays: Researchers must address disorder in large qubit arrays and design better architectures that maintain stability and ease of control thebrighterside.news.

Quality Control of Isotope-Engineered Precursors: Ensuring the consistent high purity and quality of isotope-engineered chemical precursors like ²⁸SiF₄ and ²⁸SiH₄ on a commercial scale is an ongoing experimental challenge, as impurities can significantly impact the final material quality and qubit performance mdpi.comscispace.comresearchgate.net.

Overcoming these theoretical and experimental challenges will be critical for this compound to fulfill its promise as a leading platform for scalable and fault-tolerant quantum computing.

Potential for this compound in Other Advanced Technologies (e.g., Photonics, Quantum Sensing)

The development of advanced quantum systems and high-performance photonic devices is increasingly leveraging the exceptional properties of isotopically enriched this compound. The absence of nuclear spins in ²⁸Si provides a "spin vacuum" environment, crucial for maintaining the delicate quantum states required for these applications fishersci.canist.govwikipedia.orgfishersci.finih.gov.

Quantum Sensing Applications

In quantum sensing, the primary benefit of this compound lies in its ability to extend spin coherence times. The presence of the nuclear spin-possessing Silicon-29 (²⁹Si) isotope in natural silicon (approximately 4.7% abundance) acts as a source of quantum decoherence, disrupting electron spin states and limiting the functionality of qubits fishersci.canist.govwikipedia.orgfishersci.finih.govlabsolu.cawikipedia.org. By reducing the concentration of ²⁹Si, typically to parts per million (ppm) levels (e.g., 800 ppm or even 2 ppm), ²⁸Si provides a magnetically quiet environment that allows electron and nuclear spins to maintain their quantum information for significantly longer durations wikipedia.org. Theoretical maximum qubit decoherence times in highly pure ²⁸Si can reach up to 10 hours fishersci.ca.

This extended coherence is vital for the development of highly sensitive quantum sensors. For instance, spin qubits, which utilize the spin of an electron or an atomic nucleus (such as a phosphorus atom embedded in silicon), can achieve unprecedented precision and sensitivity in ²⁸Si due to the reduced noise from host nuclear spins nist.govnih.gov. Beyond spin coherence, isotopically pure ²⁸Si exhibits markedly higher thermal conductivity compared to natural silicon, particularly at low temperatures. At 21 K, the thermal conductivity of 99.99% pure ²⁸Si can reach 450 Wcm⁻¹K⁻¹, a value that surpasses even that of ¹²C diamond at 104 K fishersci.ca. This enhanced thermal management is critical for cryogenic quantum devices, allowing for smaller, faster, and cooler chips nih.govlabsolu.cawikipedia.org.

Furthermore, the homogeneous mass distribution of ²⁸Si atoms within the crystal lattice leads to sharper spectroscopic states and a shift in the band gap by 58 meV fishersci.ca. This optimized fine structure in photoluminescence spectra can be utilized for high-resolution excitonic processes, which are beneficial for advanced quantum sensing techniques fishersci.ca.

Photonics Applications

This compound also holds significant promise in photonics, particularly in the realm of quantum photonics and integrated optical devices. The "spin vacuum" property of ²⁸Si is instrumental in stabilizing optically active quantum dots within silicon, which are crucial for generating and manipulating single photons, the "flying qubits" of quantum communication fishersci.ca.

Silicon's well-established microfabrication capabilities make it an attractive platform for integrating quantum devices with classical electronics and photonic circuits. Point-like defects introduced into silicon, such as T-centers and G-centers, can act as quantum emitters, producing single photons at near-infrared frequencies that are compatible with telecommunication wavelengths. Research has shown that in isotopically purified ²⁸Si, the optical linewidths of these defect-related emissions are dramatically sharper, sometimes by over two orders of magnitude, compared to those in natural silicon. This improvement is attributed to the elimination of inhomogeneous isotopic broadening, revealing previously hidden fine structures and enabling higher resolution in optical processes.

The integration of these quantum emitters into silicon-on-insulator (SOI) wafers, which can be fabricated with isotopically pure ²⁸Si layers, is a key research direction for developing efficient spin-photon interfaces for long-distance quantum information exchange. Efforts are focused on enhancing the weak and slow zero-phonon line (ZPL) emission from these centers by coupling them with low-loss silicon photonic crystal cavities, aiming for higher photon outcoupling rates essential for scalable quantum photonic circuits.

The unique combination of spin neutrality, high thermal conductivity, and refined optical properties makes isotopically enriched this compound an indispensable material for advancing both quantum sensing and quantum photonics, paving the way for more robust and efficient quantum technologies.

Q & A

Q. What is the natural isotopic composition of silicon, and why is Silicon-28 significant in material science?

Natural silicon consists of three stable isotopes: this compound (92.254%), Silicon-29 (4.673%), and Silicon-30 (3.073%) . This compound is critical due to its absence of nuclear spin (spin = 0), which minimizes quantum decoherence in qubit systems. Its high natural abundance and thermal properties (e.g., 60% higher thermal conductivity than natural silicon) make it a candidate for advanced semiconductor and quantum computing applications .

Q. How does isotopic purity impact this compound’s thermal conductivity in nanostructures?

Isotopic purification reduces phonon scattering, enhancing thermal conductivity. For example, ultrathin this compound nanowires exhibit a 150% improvement in thermal conductivity compared to natural silicon nanowires. Experimental methodologies include time-domain thermoreflectance (TDTR) and Raman spectroscopy to measure phonon transport dynamics .

Advanced Research Questions

Q. What methodologies achieve isotopic enrichment of this compound beyond 99.99% purity?

Two primary methods are employed:

  • Centrifugal Cascade Enrichment : Used in the Avogadro Project, this process increases this compound purity to 99.995% by mass, leveraging differential isotopic masses in gas centrifuges .
  • Focused Ion Beam Replacement : A high-speed beam of pure this compound replaces Silicon-29 atoms in substrates, reducing Silicon-29 contamination from 4.5% to 0.0002% (2 ppm). This technique is critical for quantum computing substrates .

Q. How does Silicon-29 contamination degrade quantum coherence, and how is this mitigated experimentally?

Silicon-29’s nuclear spin (I = ½) introduces magnetic noise, disrupting electron spin coherence in qubits. Mitigation strategies include:

  • Isotopic Purification : Reducing Silicon-29 to <0.001% via ion-beam replacement or centrifugal enrichment .
  • Dynamic Nuclear Polarization (DNP) : Polarizing Silicon-29 spins to suppress magnetic fluctuations, extending qubit coherence times .

Q. What challenges arise in synthesizing high-purity this compound from this compound-fluoride precursors?

this compound-tetrafluoride (SiF₄) is a key precursor but requires conversion to silane (SiH₄) or silicon dioxide (SiO₂) before reduction to solid silicon. Challenges include:

  • High Si-F Bond Energy : Requires plasma-assisted reduction or carbothermal processes .
  • Contamination Control : Trace oxygen or carbon impurities must be minimized using ultrahigh-vacuum (UHV) systems .

Q. How can machine learning optimize phosphorus-doped qubit fabrication in this compound substrates?

Machine learning (ML) models trained on scanning tunneling microscopy (STM) data predict optimal phosphorus dopant positions. This reduces experimental iterations and enhances qubit uniformity in isotopically purified this compound .

Q. How do experimental designs resolve discrepancies in reported thermal conductivity improvements of this compound nanostructures?

Discrepancies (e.g., 60% vs. 150% improvements) stem from structural variations (e.g., nanowire diameter, oxide interfaces). Controlled experiments using molecular beam epitaxy (MBE)-grown nanowires and finite element modeling (FEM) isolate variables like surface roughness and interfacial phonon scattering .

Contradictions and Open Challenges

  • Thermal Conductivity Variability : Conflicting data may arise from differences in sample geometry or measurement techniques. Standardized protocols (e.g., ASTM E1225 for thermal diffusivity) are recommended .
  • Synthesis Scalability : While centrifugal enrichment achieves ultrahigh purity, ion-beam methods are more scalable but less energy-efficient. Hybrid approaches are under exploration .

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